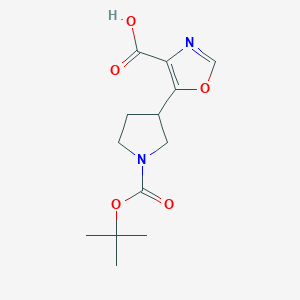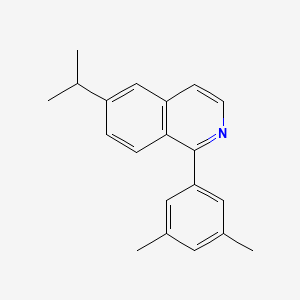
1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline” is a complex organic compound. Based on its name, it likely contains an isoquinoline backbone with a 3,5-dimethylphenyl group attached at the 1-position and an isopropyl group at the 6-position .
Synthesis Analysis
While specific synthesis methods for “1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline” were not found, related compounds such as 3,5-dimethylphenyl isocyanate have been used in the synthesis of chiral stationary phases for chromatography .
Applications De Recherche Scientifique
Fluorescent Chemisensors
Imidazole derivatives, including our compound of interest, exhibit remarkable fluorescence properties. These molecules can fluoresce and glow under specific conditions, making them valuable in analytical processes . Researchers have harnessed imidazole derivatives as fluorescent chemisensors for detecting and imaging metal ions. Their sensitivity to metal binding alterations allows for extremely precise detection, making them essential tools in various fields.
Chiral Chromatography Stationary Phases
Consider the compound’s isocyanate counterpart, 3,5-Dimethylphenyl isocyanate . It finds applications in chiral chromatography, particularly when linked with oligosaccharides and cyclodextrins. These stationary phases enable enantioselective separations, crucial in pharmaceutical and environmental analysis .
Natural Product Isolation and Characterization
Imidazole derivatives have been isolated from natural sources, including fungi. For instance, the soil-derived fungus Aspergillus sp. produces compounds related to our compound of interest. Researchers study these natural products for their potential bioactivity, which could lead to new drug leads or biopesticides .
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-6-propan-2-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-13(2)16-5-6-19-17(12-16)7-8-21-20(19)18-10-14(3)9-15(4)11-18/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUORYRNDCCNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

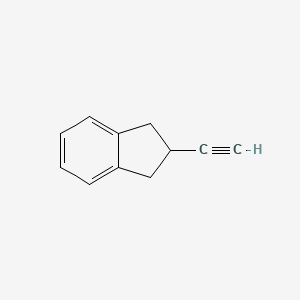
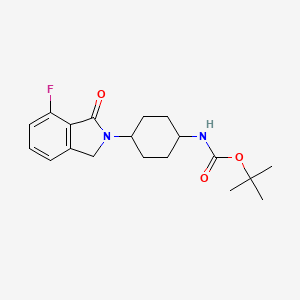
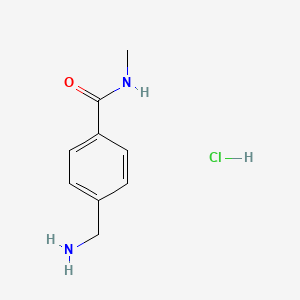
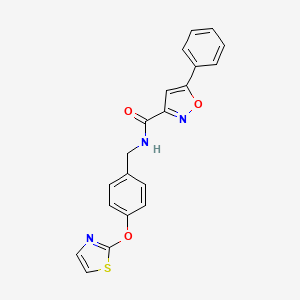
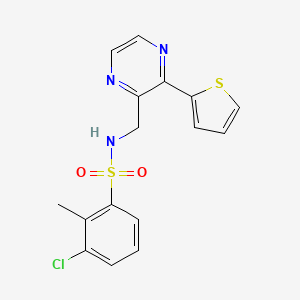
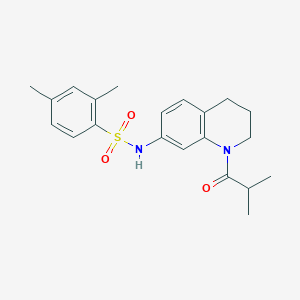
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)

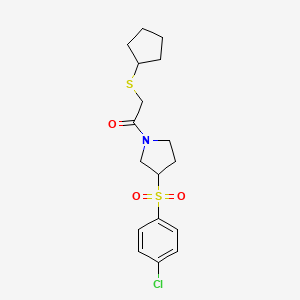
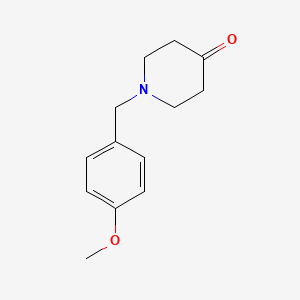
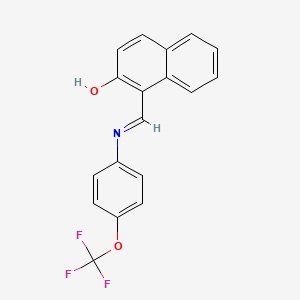
![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)
